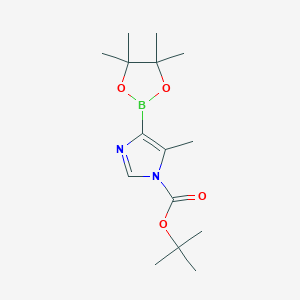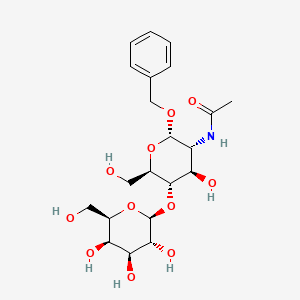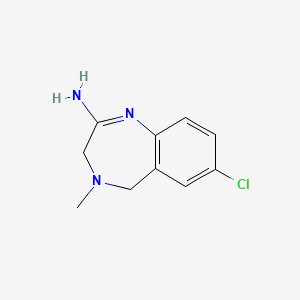![molecular formula C18H24N2O4S B11827412 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolo[3,4-b]pyridin-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung des Pyrrolo[3,4-b]pyridin-Kerns, gefolgt von der Funktionalisierung an verschiedenen Positionen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperatursteuerungen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können optimierte Synthesewege umfassen, die die Ausbeute maximieren und den Abfall minimieren. Diese Methoden beinhalten oft die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen, um die Verbindung in großen Mengen zu produzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Ketongruppe kann zu Alkoholen reduziert werden.
Substitution: Die Sulfonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxymethylgruppe Aldehyde oder Carbonsäuren liefern, während die Reduktion der Ketongruppe Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 1-[(2R,4aR,7aS)-7a-(Hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-on ähneln, gehören andere Pyrrolo[3,4-b]pyridin-Derivate mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihren spezifischen funktionellen Gruppen und ihrer Stereochemie, die ihr einzigartige chemische und biologische Eigenschaften verleihen. Ihre Kombination aus einer Hydroxymethylgruppe, einer Methylgruppe und einer Sulfonylgruppe am Pyrrolo[3,4-b]pyridin-Kern macht sie zu einer vielseitigen und wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydropyrrolo[3,4-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C18H24N2O4S/c1-13-4-8-17(9-5-13)25(23,24)19-10-16-7-6-14(2)20(15(3)22)18(16,11-19)12-21/h4-9,14,16,21H,10-12H2,1-3H3/t14-,16-,18+/m1/s1 |
InChI-Schlüssel |
AIMNUHVIWHRQDX-KYJSFNMBSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1C(=O)C)CO)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1C=CC2CN(CC2(N1C(=O)C)CO)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)


![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)


